molecular formula C30H33N3O2 B138006 Hydroquinine 4-methyl-2-quinolyl ether CAS No. 135096-79-6

Hydroquinine 4-methyl-2-quinolyl ether

Cat. No. B138006
M. Wt: 467.6 g/mol
InChI Key: XNLQXNDAUCSSKU-SZGTYURGSA-N
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Description

Hydroquinine 4-methyl-2-quinolyl ether is a compound that is not directly mentioned in the provided papers. However, the papers discuss various quinoline derivatives and their synthesis, which can provide insights into the nature of similar compounds. Quinoline and its derivatives are known for their biological activities and are often used in the synthesis of pharmaceuticals and other biologically active molecules .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the formation of ether linkages and the introduction of substituents to the quinoline nucleus. For instance, the synthesis of new Schiff bases containing quinoxaline moieties was achieved by replacing a chlorine atom with an ether linkage attached to a benzene ring . Similarly, methylation reactions have been used to introduce methyl groups into the quinoline structure, as seen in the synthesis of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate . Other methods include the use of reductive amination to introduce sidearms into macrocyclic tetraazacrown ethers containing quinoline , and the Claisen rearrangement of allyloxyquinoline derivatives .

Molecular Structure Analysis

The molecular structures of quinoline derivatives are confirmed using various analytical techniques such as elemental analysis, NMR, LC/MS, and single-crystal X-ray diffraction . These techniques help in determining the regioselectivity of reactions and the confirmation of the desired products. For example, the structure of synthesized compounds in the study of methylation of quinoline derivatives was confirmed by these methods .

Chemical Reactions Analysis

Quinoline derivatives undergo a variety of chemical reactions. Site-selective oxidation of phenols to quinols has been achieved using catalysis , and pyrano-cyclisation has been studied to favor the ether-pathway . The O-allylation of hydroxyquinoline followed by Claisen rearrangement has been used to prepare specific quinoline derivatives . Additionally, one-pot synthesis methods have been developed for the efficient synthesis of complex quinoline structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by the substituents and functional groups attached to the quinoline nucleus. These properties are important for the biological activity of the compounds. For example, the antimicrobial activity of quinoxaline derivatives was tested, and their structures were confirmed based on spectral data . The biological effects of hydroquinone derivatives were also studied, indicating that the length of the side-chain is crucial for antimicrobial activity . Moreover, the potential of quinoline derivatives as inhibitors of Hepatitis B Virus replication was evaluated through molecular docking simulations .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Hydroquinine 4-methyl-2-quinolyl ether and its derivatives have been studied for their potential in antimicrobial applications. Singh et al. (2010) synthesized various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage, resulting in compounds like 4-(2-methylquinoxalinyloxy) benzaldehyde. These compounds were tested and showed promising antimicrobial activity (Singh et al., 2010).

Ubiquinone Biosynthesis in Microorganisms

Research by Meganathan (2001) explored the biosynthesis of ubiquinone, a coenzyme in bacteria and eukaryotic microorganisms, derived from the shikimate pathway. This study provides insights into the biochemical pathways involving quinolyl compounds like hydroquinine 4-methyl-2-quinolyl ether (Meganathan, 2001).

Computational Study of Quinolinol Structures

A computational study on 2-methyl-4-quinolinol by Pourmousavi et al. (2016) revealed insights into the molecular geometry, vibrational wavenumbers, and stability of such compounds. These findings are relevant for understanding the structural and electronic properties of hydroquinine 4-methyl-2-quinolyl ether (Pourmousavi et al., 2016).

Synthesis of Isothiocyanates and Quinolines

The work of Avetisyan et al. (2005) involves the synthesis of quinoline derivatives, including 2-methyl-4-quinolyl isothiocyanates. This research is significant for the synthesis and understanding of the chemical behavior of hydroquinine 4-methyl-2-quinolyl ether (Avetisyan et al., 2005).

Efflux Pump Induction by Hydroquinine

A study by Rattanachak et al. (2022) investigated the antibacterial properties of hydroquinine and its effect on the overexpression of RND-type efflux pumps in Pseudomonas aeruginosa. This research highlights the potential role of hydroquinine 4-methyl-2-quinolyl ether in inducing bacterial resistance mechanisms (Rattanachak et al., 2022).

Safety And Hazards

Hydroquinine 4-methyl-2-quinolyl ether is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

2-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O2/c1-4-20-18-33-14-12-21(20)16-28(33)30(24-11-13-31-26-10-9-22(34-3)17-25(24)26)35-29-15-19(2)23-7-5-6-8-27(23)32-29/h5-11,13,15,17,20-21,28,30H,4,12,14,16,18H2,1-3H3/t20-,21-,28-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLQXNDAUCSSKU-SZGTYURGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NC6=CC=CC=C6C(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576944
Record name (3alpha,8alpha)-6'-Methoxy-9-[(4-methylquinolin-2-yl)oxy]-10,11-dihydrocinchonan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroquinine 4-methyl-2-quinolyl ether

CAS RN

135096-79-6
Record name Dihydroquinine 4-methyl-2-quinyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135096-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3alpha,8alpha)-6'-Methoxy-9-[(4-methylquinolin-2-yl)oxy]-10,11-dihydrocinchonan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroquinine 4-methyl-2-quinolyl ether
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
L Sleno, DA Volmer - … : An International Journal Devoted to the …, 2005 - Wiley Online Library
… standards, hydroquinine and hydroquinine 4-methyl-2-quinolyl ether, were performed using … The retention times for quinidine, hydroquinine and hydroquinine 4-methyl-2-quinolyl ether …
RD Naşcu‐Briciu, C Sârbu - Journal of separation science, 2012 - Wiley Online Library
… G1; 2 ochratoxin A; 3 zearalenone; 4 strychnine; 5 brucine; 6 quinine; 7 cinchonine; 8 hydroquinine; 9 o-(4-chlorobenzoyl) hydroquinine; 10 hydroquinine 4-methyl-2-quinolyl ether; 11 (…
N Shibata, E Suzuki, Y Takeuchi - Journal of the American …, 2000 - ACS Publications
Several routes to chiral fluoro-organic compounds recently have been developed. 1 These include, for example, procedures for diastereoselective fluorination2 of chiral organic …
Number of citations: 274 pubs.acs.org
LL Jessome - 2007 - library-archives.canada.ca
… (Figure 1); quinidine (1), quinine (2), hydroquinine (3), hydroquinidine-4-chlorobenzoate (4), hydroquinidine-4-methyl-2quinolyl ether (5), hydroquinine-4-methyl-2-quinolyl ether (6), …
Number of citations: 2 library-archives.canada.ca
RD Naşcu‐Briciu, C Sârbu - Journal of separation science, 2013 - Wiley Online Library
A representative series of natural toxins belonging to alkaloids and mycotoxins classes was investigated by TLC on classical chemically bonded plates and also on oils‐ and fats‐…
MS Mortensen - 2007 - search.proquest.com
A 3-step method for the preparation of 2-methyl-l, 3-syn diols was developed and demonstrated on several examples. A previous incarnation of this method was used in the formal …
Number of citations: 2 search.proquest.com
J Luis Acena, A Simon-Fuentes… - Current Organic …, 2010 - ingentaconnect.com
… were tested, and the best result with enamino ester 75a (prepared in turn from keto ester 69b and benzylamine) was achieved employing hydroquinine 4-methyl-2-quinolyl ether (MQE-…
Number of citations: 86 www.ingentaconnect.com
CR Jenner - 2009 - spiral.imperial.ac.uk
In recent years the use of cinchona alkaloids as effective organocatalysts has been realised. The commercial availability and easy modification of these privileged structures establish …
Number of citations: 2 spiral.imperial.ac.uk
S Robl, L Gou, A Gere, M Sordo, H Lorenz… - … and Processing: Process …, 2013 - Elsevier
… Based on our previous study [4], hydroquinine-4-methyl-2-quinolyl-ether (HMQ) was chosen as a potential carrier for the pertraction process. To identify suitable membrane fluids for …
Number of citations: 23 www.sciencedirect.com
L Xie - 1999 - search.proquest.com
dissertation copies are in typewriter face, while others may be from any type of Page 1 GGGGGLLG GGGGGG GG aaYLL This manuscript has been reproduced from the microfilm master…
Number of citations: 1 search.proquest.com

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